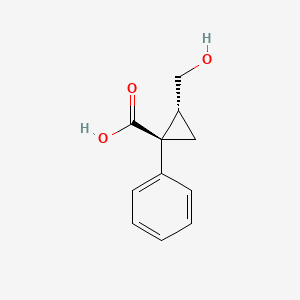

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of cyclopropane carboxylic acids, including the subject compound, involves strategic reactions that enable the formation of the cyclopropane ring and the introduction of functional groups. For example, 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid, demonstrating a method to achieve the target compound's structure (Bonnaud et al., 1987).

Molecular Structure Analysis

The molecular structure and conformational analysis of cyclopropane derivatives reveal significant insights into the spatial arrangement and interactions of atoms within the molecule. X-ray crystallography has been utilized to determine the structure of similar compounds, providing a basis for understanding the stereochemistry and conformational preferences of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid. Studies such as the one by Cetina et al. (2003) on a related compound highlight the utility of molecular mechanics and X-ray analysis in elucidating structural details (Cetina et al., 2003).

Chemical Reactions and Properties

Cyclopropane carboxylic acid derivatives undergo a variety of chemical reactions, influenced by their unique structural attributes. For instance, the stereospecific conversion of 1-aminocyclopropanecarboxylic acid (ACC) to ethylene by plant tissues indicates the biochemical reactivity of cyclopropane derivatives under specific conditions (Hoffman et al., 1982). Such studies provide insight into the chemical behavior and potential reactivity pathways of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid.

Applications De Recherche Scientifique

Biocatalytic Applications

Biotransformation and Enantioselective Synthesis : Rhodococcus sp. AJ270, a microbial whole-cell system, demonstrated its capability in enantioselectively hydrolyzing racemic trans- and cis-2-arylcyclopropanecarbonitriles to produce amides and acids with high enantiomeric excesses. This process was notably influenced by the nature of the substituent on the benzene ring. The study highlighted the benefits of biotransformation in preparing compounds like (1S,2R)-2-phenylcyclopropylamine and (1R,2R)-2-phenylcyclopropylmethylamine from related cyclopropanecarboxylic acids and amides (Wang & Feng, 2002).

Conformational Analysis and Crystal Structure

Molecular Structure and Conformational Insights : The molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was analyzed through X-ray crystallography. The molecule displayed a distinct conformation influenced by hydrogen bonding, indicating that the molecule's conformation in the crystal state was significantly affected by intermolecular interactions (Cetina et al., 2003).

Synthetic Chemistry and Methodology Development

Novel Synthetic Pathways for Chiral Cyclopropane Units : The study developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of histamine. The key intermediates offered a platform for the synthesis of various compounds with asymmetric cyclopropane structures, showcasing the cyclopropane ring's potential in medicinal chemistry (Kazuta et al., 2002).

Propriétés

IUPAC Name |

(1R,2R)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMORJXEGALFGQ-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@]1(C2=CC=CC=C2)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)